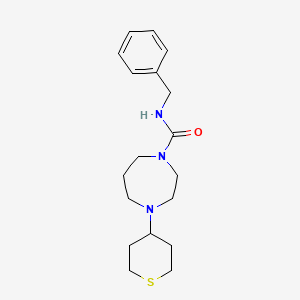

![molecular formula C9H16N2O3S2 B6428580 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-47-2](/img/structure/B6428580.png)

5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (MSTAH) is a novel cyclic sulfonamide compound that has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. It is a bicyclic organic compound containing both a sulfonyl and a thia group. MSTAH has unique properties that set it apart from other compounds. Its structure is highly symmetric and its molecular weight is relatively low, making it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments.

Mechanism of Action

Target of Action

The primary targets of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[22It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known for their wide spectrum of biological activity . They have been used in the development of a large group of antibiotics and exhibit antiviral properties .

Mode of Action

Sulfonamides, in general, can act as sources of nitrogen for building a nitrogen-containing heterocyclic core and as side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .

Biochemical Pathways

It’s known that sulfonamides can exhibit antiviral properties and can be used to develop drugs against a variety of viruses

Result of Action

Given the antiviral properties of sulfonamides , it’s plausible that this compound could inhibit viral replication, leading to a decrease in viral load

Advantages and Limitations for Lab Experiments

5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for use in laboratory experiments. Its low molecular weight and high symmetry make it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments. The main limitation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane for laboratory experiments is its relatively low yield from the synthesis reaction.

Future Directions

The potential applications of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane are still being explored. Future research may focus on the development of new synthesis methods for the preparation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the development of new pharmaceuticals and other compounds based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the mechanism of action of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, as well as its potential applications in the treatment of various diseases. Finally, further research may focus on the development of new organometallic complexes based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, which may have potential applications in catalysis and as precursors for other organometallic compounds.

Synthesis Methods

5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized through a variety of methods, including nucleophilic substitution, acylation, and condensation reactions. The most common synthesis method for 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is the nucleophilic substitution of 4-chlorobenzene-2-sulfonyl chloride with morpholine in aqueous solution. This reaction produces a mixture of the desired 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane and 4-chlorobenzene-2-sulfonamide, which can be separated by column chromatography.

Scientific Research Applications

5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. In particular, it has been used as a building block in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and antibiotics. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as triazoles and pyrimidines. Additionally, 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been used as a substrate for the synthesis of organometallic complexes, which have potential applications in catalysis and as precursors for other organometallic compounds.

properties

IUPAC Name |

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S2/c12-16(13,10-1-3-14-4-2-10)11-6-9-5-8(11)7-15-9/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJZLIACFKJETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)

![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)

![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)

![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)

![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)

![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)

![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)

![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)